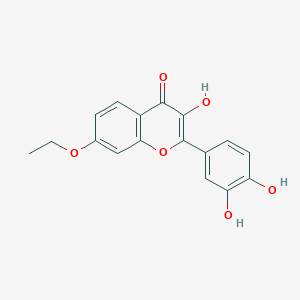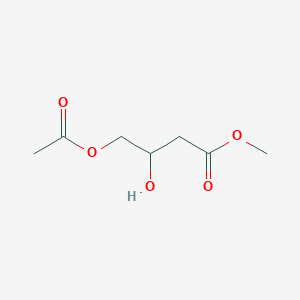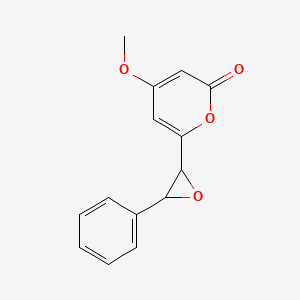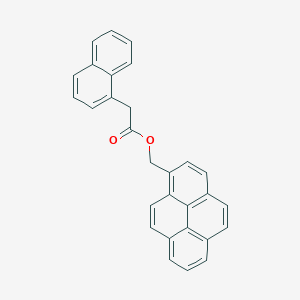
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one can be achieved through several methods One common approach involves the modification of quercetin, a naturally occurring flavonoidThis can be done using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a variety of functionalized flavonoid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates signaling pathways related to inflammation, apoptosis, and cell proliferation. Specific molecular targets include enzymes like quinone reductase 2 (QR2) and various kinases involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A naturally occurring flavonoid with similar antioxidant properties.
Catechins: Found in green tea, these compounds share structural similarities and biological activities.
Uniqueness
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one is unique due to its specific structural modifications, which enhance its biological activity and stability compared to other flavonoids
Eigenschaften
CAS-Nummer |
114041-03-1 |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-2-22-10-4-5-11-14(8-10)23-17(16(21)15(11)20)9-3-6-12(18)13(19)7-9/h3-8,18-19,21H,2H2,1H3 |
InChI-Schlüssel |
HWUIYLCRDRBZIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)



![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)
![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)


![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)




